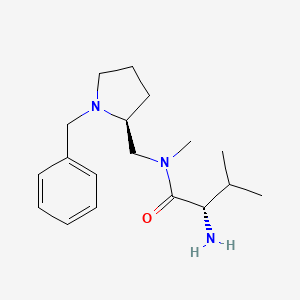

(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3,N-dimethyl-butyramide

CAS No.:

Cat. No.: VC13470652

Molecular Formula: C18H29N3O

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H29N3O |

|---|---|

| Molecular Weight | 303.4 g/mol |

| IUPAC Name | (2S)-2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N,3-dimethylbutanamide |

| Standard InChI | InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20(3)13-16-10-7-11-21(16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16-,17-/m0/s1 |

| Standard InChI Key | WYAPIJUGIDSORX-IRXDYDNUSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N(C)C[C@@H]1CCCN1CC2=CC=CC=C2)N |

| SMILES | CC(C)C(C(=O)N(C)CC1CCCN1CC2=CC=CC=C2)N |

| Canonical SMILES | CC(C)C(C(=O)N(C)CC1CCCN1CC2=CC=CC=C2)N |

Introduction

Structural and Molecular Characterization

Core Architecture and Stereochemistry

The compound features two chiral centers: one at the pyrrolidine nitrogen and another at the α-carbon of the butyramide chain. The (S) configuration at both centers dictates its three-dimensional orientation, influencing binding affinity to enzymes or receptors. The molecular formula C₁₈H₂₉N₃O (molecular weight: 303.4 g/mol) comprises a benzyl-pyrrolidine moiety linked to a dimethylbutyramide group via a methylene bridge.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S)-2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N,3-dimethylbutanamide | |

| SMILES | CC(C)C@@HN | |

| InChIKey | WYAPIJUGIDSORX-IRXDYDNUSA-N | |

| Molecular Weight | 303.4 g/mol |

The benzyl group enhances lipophilicity, potentially improving membrane permeability, while the pyrrolidine ring contributes to conformational rigidity.

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

Synthesis typically begins with pyrrolidine derivative preparation, involving alkylation of pyrrolidine with benzyl bromide to introduce the benzyl group. Subsequent steps include:

-

Acylation: Introducing the butyramide chain via reaction with 3,N-dimethylbutyryl chloride.

-

Chiral Resolution: Enantioselective catalysis or chromatography ensures the (S) configuration at both chiral centers.

-

Purification: Recrystallization or HPLC yields >95% purity.

Yield optimization focuses on minimizing racemization during acylation, often achieved through low-temperature reactions and chiral auxiliaries.

Biological Activity and Mechanism

Table 2: Hypothesized Pharmacological Profile

| Target | Proposed Action | Therapeutic Area |

|---|---|---|

| KLK1 | Competitive inhibition | Asthma, COPD |

| B2 Receptor | Allosteric modulation | Pain management |

| MMPs | Indirect regulation via KLK1 | Tissue remodeling |

Selectivity and Toxicity

The compound’s N-methyl groups and benzyl-pyrrolidine moiety may enhance selectivity for KLK1 over related proteases (e.g., thrombin, plasmin) . Preliminary toxicity assessments suggest low off-target effects at nanomolar concentrations, though in vivo studies are pending.

Comparative Analysis with Related Compounds

Analogues and Structural Modifications

Compared to Aminopyridine derivatives (e.g., WO2009133348A1) , this compound replaces the pyridine ring with pyrrolidine, altering steric and electronic properties. The benzyl group provides greater hydrophobic interactions than smaller substituents, potentially improving target residence time .

Research Findings and Future Directions

Proposed Research Priorities

-

In Vivo Efficacy: Testing in murine models of airway inflammation.

-

SAR Studies: Modifying the benzyl group to optimize binding affinity.

-

Formulation Development: Enhancing solubility via prodrug strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume